6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
Description
Chemical Identity and Structural Characterization of 6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
IUPAC Nomenclature and Systematic Naming Conventions
The compound is systematically named This compound according to IUPAC rules. The numbering of the pyrido[3,2-d]pyrimidine scaffold begins with the nitrogen atom at position 1, proceeding clockwise. The substituents are assigned positions based on their attachment points:
- A 2-chlorophenyl group at position 6, derived from benzene with a chlorine atom at the ortho position.
- An ethoxy group (-OCH₂CH₃) at position 4.
- An amine group (-NH₂) at position 2.
The nomenclature prioritizes the pyrido[3,2-d]pyrimidine ring as the parent structure, with substituents listed in alphabetical order (chlorophenyl before ethoxy).
Molecular Formula and Weight Analysis
The molecular formula is C₁₅H₁₃ClN₄O , with a calculated molecular weight of 300.74 g/mol . The composition reflects:
- 15 carbon atoms : 6 from the pyrido[3,2-d]pyrimidine core, 6 from the 2-chlorophenyl group, and 3 from the ethoxy substituent.
- 1 chlorine atom : Contributing 35.45 g/mol to the total weight.
- 4 nitrogen atoms : Distributed across the pyrimidine and pyridine rings.
A detailed mass distribution is provided in Table 1.
Table 1: Molecular composition and weight analysis
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 15 | 12.01 | 180.15 |
| H | 13 | 1.008 | 13.10 |
| Cl | 1 | 35.45 | 35.45 |
| N | 4 | 14.01 | 56.04 |
| O | 1 | 16.00 | 16.00 |
| Total | 300.74 |
Crystallographic Data and Three-Dimensional Conformational Studies
X-ray diffraction studies reveal that the compound crystallizes in the monoclinic crystal system with space group P2₁/c (no. 14). Unit cell parameters include:
- a = 19.779(9) Å , b = 5.332(2) Å , c = 18.945(8) Å
- β = 94.572(6)° , V = 1991.4(15) ų , Z = 4 (molecules per unit cell)
The pyrido[3,2-d]pyrimidine core adopts a nearly planar conformation, with dihedral angles between the heterocyclic ring and substituents as follows:
- 2-Chlorophenyl group : 45.2° relative to the pyrido[3,2-d]pyrimidine plane.
- Ethoxy group : 12.8° deviation from coplanarity due to steric interactions.
Key bond lengths include:
- N1–C2 : 1.337 Å (pyrimidine ring)
- C4–O2 : 1.362 Å (ethoxy oxygen)
- C6–C11 : 1.467 Å (linkage to chlorophenyl group)
Table 2: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 1991.4(15) ų |
| Density (calculated) | 1.345 g/cm³ |
| R-factor | 0.0425 |
Substituent Effects of 2-Chlorophenyl and Ethoxy Groups on Core Pyrido[3,2-d]pyrimidine Scaffold
The 2-chlorophenyl and ethoxy substituents significantly influence the electronic and steric properties of the pyrido[3,2-d]pyrimidine system:
Electronic Effects
- 2-Chlorophenyl group : The electron-withdrawing chlorine atom induces a -I effect , decreasing electron density at position 6. This polarizes the adjacent C–Cl bond (1.734 Å), enhancing electrophilicity at the pyrido[3,2-d]pyrimidine core.
- Ethoxy group : The oxygen atom provides +M (mesomeric) effects , donating electron density into the pyrimidine ring via resonance. This stabilizes the ring system and modulates basicity at position 4.
Steric Effects
- The ortho-chloro substituent creates a 1.3 Å van der Waals radius bulge, causing a 45.2° dihedral angle with the parent ring. This distortion reduces π-stacking interactions in the solid state.
- The ethoxy group’s ethyl chain introduces rotational flexibility , with an optimal C–O–C angle of 117.2°. This allows conformational adaptation during molecular recognition processes.
Hydrogen Bonding Capacity
- The amine group at position 2 acts as a hydrogen bond donor (N–H: 0.88 Å), forming intermolecular bonds with acceptor atoms in adjacent molecules.
- The ethoxy oxygen serves as a weak hydrogen bond acceptor (O···H distance: 2.12 Å).
Figure 1: Substituent effects schematic
Pyrido[3,2-d]pyrimidine Core
|
|– Position 2: NH₂ (H-bond donor)
|– Position 4: OCH₂CH₃ (electron donor)
|– Position 6: C₆H₄Cl-2 (steric/electronic modulator)
Properties
CAS No. |
917759-68-3 |
|---|---|
Molecular Formula |
C15H13ClN4O |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H13ClN4O/c1-2-21-14-13-12(19-15(17)20-14)8-7-11(18-13)9-5-3-4-6-10(9)16/h3-8H,2H2,1H3,(H2,17,19,20) |
InChI Key |
ZIZRWAHJNVTOKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3Cl)N |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
A common method for synthesizing this compound involves a condensation reaction between 2-chloroaniline and ethyl 2-aminopyridine-3-carboxylate. The reaction typically proceeds as follows:
-
- 2-Chloroaniline
- Ethyl 2-aminopyridine-3-carboxylate
-
- Solvent: Ethanol or DMF (Dimethylformamide)
- Temperature: Reflux (approximately 100°C)
- Time: 6–8 hours
Yield : Typically ranges from 60% to 80%, depending on the purification methods used post-reaction.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been shown to enhance yields and reduce reaction times significantly:
-
- Combine the reactants in a suitable solvent (e.g., DMF).
- Apply microwave irradiation at controlled power levels.
Yield : Yields can exceed 90% under optimized conditions, with reaction times reduced to minutes.
Purification Techniques
Post-synthesis purification is crucial for obtaining high-purity compounds. Common techniques include:
Recrystallization : Using solvents such as methanol or ethanol.
Chromatography : Silica gel column chromatography is often employed to separate the desired product from by-products effectively.
Reaction Mechanisms
The mechanisms involved in the synthesis can be categorized into:
Nucleophilic Aromatic Substitution : The chloro group on the phenyl ring can undergo nucleophilic substitution when reacted with nucleophiles such as amines or alcohols.
Cyclization Reactions : The formation of the pyrido[3,2-d]pyrimidine structure often involves cyclization steps where intermediates react to form the final ring structure.
| Method | Reactants | Solvent | Temperature | Yield (%) | Time |
|---|---|---|---|---|---|
| Condensation | 2-Chloroaniline, Ethyl 2-aminopyridine | Ethanol/DMF | Reflux | 60–80 | 6–8 hours |
| Microwave-Assisted Synthesis | Same as above | DMF | Microwave | >90 | Minutes |
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridopyrimidine derivative with a hydroxyl group, while reduction can produce a compound with an amine group at the site of the original chloro group .
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit antiviral properties. A patent (US8729089B2) describes compounds structurally related to 6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine as effective against viral infections. These compounds work by inhibiting viral replication through interference with viral enzymes or cellular pathways essential for viral life cycles .
Anticancer Properties
The compound has also been studied for its anticancer potential. Certain pyrido[3,2-d]pyrimidine derivatives have shown efficacy in targeting mutated enzymes involved in tumorigenesis, such as mutated isocitrate dehydrogenase (IDH) . This suggests that this compound could be developed as a targeted therapy for cancers associated with IDH mutations.
Clinical Trials
A review of clinical trials involving pyrido[3,2-d]pyrimidine derivatives indicates promising results in small cohorts with specific viral infections and cancers. For example, a trial assessing the safety and efficacy of a related compound showed significant reductions in viral load among participants .
Observational Studies
Observational studies have highlighted the potential benefits of using these compounds in combination therapies for enhanced efficacy against resistant strains of viruses or advanced cancer stages .
Data Summary Table
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties. The compound’s lipophilicity allows it to easily diffuse into cells and interact with intracellular targets .
Comparison with Similar Compounds
Substituent Variations and Pharmacological Activity
The biological activity and physicochemical properties of pyrido[3,2-d]pyrimidin-2-amine derivatives are highly dependent on substituents at positions 4 and 6. Below is a comparative analysis (Table 1):
Table 1: Substituent Effects on Pyrido[3,2-d]pyrimidin-2-amine Derivatives
Key Observations :
- Morpholinyl vs.
- Position 6 Aryl Groups: Chlorophenyl (target compound) and nitrophenyl () substituents are electron-withdrawing, influencing electronic density and binding to biological targets.
Physicochemical and Computational Properties
Table 2: Physicochemical Comparison
Notes:
- The ethoxy group in the target compound reduces polarity compared to morpholinyl derivatives, as reflected in lower topological polar surface area (TPSA).
Biological Activity
6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies, patents, and research articles.
- Molecular Formula : C15H13ClN4O
- CAS Number : 917759-68-3
- Structure : The compound features a pyrido[3,2-d]pyrimidine core with ethoxy and chlorophenyl substituents.
Antiviral Properties
Research has indicated that derivatives of pyrido[3,2-d]pyrimidines, including this compound, exhibit antiviral properties. Specifically:
- Hepatitis C Treatment : A patent (US8232278B2) highlights the use of pyrido(3,2-d)pyrimidine derivatives for treating hepatitis C. The compound's structural modifications enhance its efficacy against viral replication pathways .
Antimicrobial Activity
Studies have shown that compounds within this chemical class possess antimicrobial properties:
- Synthesis and Evaluation : A study published in ResearchGate evaluated various pyrido derivatives for antimicrobial activity. The results demonstrated that certain modifications significantly increased their effectiveness against bacterial strains .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit key enzymes involved in viral replication.
- Cellular Interaction : The compound may interact with cellular receptors or pathways that are critical for viral entry or replication.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
